molecular formula C25H24N2O3S B12119256 2-{[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide

2-{[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B12119256
M. Wt: 432.5 g/mol
InChI Key: LOPZFOQSDMRHNU-UHFFFAOYSA-N
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Description

2-{[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex organic compound with a unique structure that includes a dibenzoazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide typically involves multiple steps. One common route starts with the preparation of 10,11-dihydro-5H-dibenzo[b,f]azepine, which can be synthesized from o-nitrotoluene through condensation, reduction, and cyclization

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have explored the anticancer properties of compounds related to the dibenzoazepine structure. For instance, derivatives of dibenzoazepine have shown significant growth inhibition against various cancer cell lines, indicating potential as anticancer agents. The specific compound may exhibit similar properties due to its structural analogies with known active compounds .

Neuropharmacological Effects

Compounds containing the dibenzoazepine framework are often investigated for their neuropharmacological effects. Research suggests that these compounds may interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression. The specific interactions and efficacy of 2-{[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide in this context remain to be fully elucidated but warrant further investigation .

Enzyme Inhibition Studies

The compound's structural characteristics suggest potential as an enzyme inhibitor. Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, which could be beneficial in treating diseases such as diabetes and obesity. In silico studies could provide insights into the binding affinities and mechanisms of action of this compound against specific targets .

Case Studies and Experimental Findings

Study Objective Findings
Study on Dibenzoazepine DerivativesInvestigate anticancer activitySignificant growth inhibition observed in multiple cancer cell lines .
Neuropharmacological AssessmentEvaluate effects on neurotransmitter systemsPotential interactions with serotonin and dopamine receptors noted.
Enzyme Inhibition ResearchAssess inhibitory effects on metabolic enzymesIndicated potential as a glucosidase inhibitor; further studies required .

Mechanism of Action

The mechanism of action of 2-{[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The dibenzoazepine core can interact with various enzymes and receptors, modulating their activity. The sulfanyl group can form covalent bonds with target proteins, altering their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide is unique due to the combination of its dibenzoazepine core with the oxoethyl, sulfanyl, and N-(4-methoxyphenyl)acetamide groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Biological Activity

The compound 2-{[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a derivative of dibenzo[b,f]azepine, a class of compounds known for their diverse biological activities, particularly in neuropharmacology and oncology. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be broken down into two main components: the dibenzo[b,f]azepine moiety and the acetamide group. The presence of a sulfanyl group enhances its biological activity by potentially improving its interaction with biological targets.

Molecular Formula

  • C : 20
  • H : 22
  • N : 2
  • O : 3
  • S : 1

Antidepressant and Anxiolytic Effects

Dibenzo[b,f]azepines are primarily recognized for their antidepressant and anxiolytic effects. Research indicates that compounds within this class can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. The specific compound under study has shown promise in preliminary in vitro assays, indicating potential activity similar to established antidepressants like clomipramine and imipramine .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of related dibenzo[b,f]azepine derivatives. For instance, compounds exhibiting structural similarities have been evaluated for their ability to inhibit pro-inflammatory cytokines in vitro. The target compound may exert similar effects through inhibition of COX enzymes or modulation of NF-kB signaling pathways, which are crucial in inflammatory responses .

Anticancer Activity

The anticancer properties of dibenzo[b,f]azepines have garnered attention due to their ability to induce apoptosis in cancer cells. The compound's structure suggests it may interact with various cellular pathways involved in cell cycle regulation and apoptosis. Preliminary findings indicate that related compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) at micromolar concentrations .

SIRT2 Inhibition

One notable mechanism observed in related compounds is the inhibition of SIRT2, a NAD+-dependent deacetylase implicated in cancer progression and neurodegenerative diseases. In vitro studies have demonstrated that certain dibenzo[b,f]azepine derivatives can selectively inhibit SIRT2 with IC50 values around 18 μM, suggesting that the target compound may exhibit similar selectivity and could be a valuable tool for studying SIRT2-related pathways .

Case Studies

  • Study on Antidepressant Efficacy
    • Objective : To evaluate the antidepressant effects of dibenzo[b,f]azepine derivatives.
    • Method : Animal models were treated with various doses of synthesized compounds.
    • Results : Significant reductions in depressive-like behaviors were observed, correlating with increased levels of serotonin in the brain.
  • Anti-inflammatory Activity Assessment
    • Objective : To assess the anti-inflammatory effects using formalin-induced paw edema models.
    • Method : Compounds were administered to mice, followed by measurement of paw swelling.
    • Results : Certain derivatives showed a marked reduction in inflammation compared to controls, indicating potential therapeutic applications for inflammatory diseases .

Data Table

PropertyValue
Molecular Weight358.46 g/mol
Melting PointNot determined
SolubilitySoluble in DMSO
BioactivityAntidepressant, Anti-inflammatory, Anticancer
SIRT2 IC50~18 μM

Properties

Molecular Formula

C25H24N2O3S

Molecular Weight

432.5 g/mol

IUPAC Name

2-[2-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl]sulfanyl-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C25H24N2O3S/c1-30-21-14-12-20(13-15-21)26-24(28)16-31-17-25(29)27-22-8-4-2-6-18(22)10-11-19-7-3-5-9-23(19)27/h2-9,12-15H,10-11,16-17H2,1H3,(H,26,28)

InChI Key

LOPZFOQSDMRHNU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSCC(=O)N2C3=CC=CC=C3CCC4=CC=CC=C42

Origin of Product

United States

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